

# Technical Guide: Physicochemical Characterization of 2-Chloro-6-methylpyridine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Chloro-6-methylpyridine-4-carboxylic acid

**Cat. No.:** B1345685

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of **2-Chloro-6-methylpyridine-4-carboxylic acid** (CAS Number: 25462-85-5), its melting point. This information is critical for its identification, purity assessment, and formulation development in pharmaceutical and chemical research.

## Quantitative Data: Melting Point

The melting point of a crystalline solid is a fundamental physical property that indicates its thermal stability and purity. For **2-Chloro-6-methylpyridine-4-carboxylic acid**, the experimentally determined melting point range is presented below. A narrow melting range is indicative of a high degree of purity.

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Melting Point (°C)
2-Chloro-6-methylpyridine-4-carboxylic acid	25462-85-5	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	171.58	208-212 °C (decomposes)[1] [2]

Data sourced from publicly available chemical supplier specifications.

## Experimental Protocols for Melting Point Determination

The determination of a melting point is a standard procedure in chemical analysis.<sup>[3]</sup> Two common and reliable methods are the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).

### 2.1. Capillary Melting Point Determination

This is a widely used and accessible method for determining the melting point of a crystalline solid.

**Principle:** A small, powdered sample is heated in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.<sup>[4]</sup> Pure substances typically exhibit a sharp melting point, often within a 1°C range.

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

**Procedure:**

- **Sample Preparation:** Ensure the sample of **2-Chloro-6-methylpyridine-4-carboxylic acid** is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.<sup>[3]</sup>
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample until a small amount of the solid (approximately 1-2 mm in height) is packed into the bottom

of the tube.[5] Tap the sealed end of the tube gently on a hard surface to compact the sample.[6]

- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
- Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range.[6]
- Accurate Melting Point Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature approximately 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]
- Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

## 2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point and the enthalpy of fusion.[7][8]

**Principle:** DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The peak of this endothermic transition corresponds to the melting point ( $T_m$ ).[9]

**Apparatus:**

- Differential Scanning Calorimeter
- Sample pans (typically aluminum)
- Analytical balance

**Procedure:**

- Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium) to ensure temperature and enthalpy accuracy.[7]
- Sample Preparation: Accurately weigh a small amount of the **2-Chloro-6-methylpyridine-4-carboxylic acid** sample (typically 5-20 mg) into a DSC sample pan.[7] Seal the pan.
- Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.[10] The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature and the peak temperature of this endotherm are recorded. The area under the peak is proportional to the heat of fusion.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of **2-Chloro-6-methylpyridine-4-carboxylic acid** using the capillary method.



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